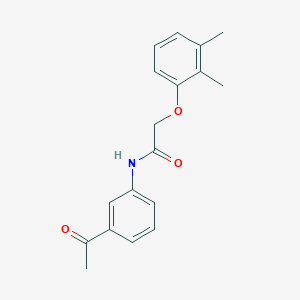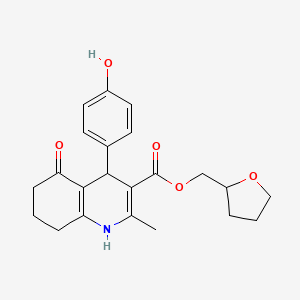![molecular formula C17H13N3O4 B5155739 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide, also known as PBOX-15, is a chemical compound that has been widely studied for its potential applications in scientific research. PBOX-15 is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide involves the inhibition of the enzyme topoisomerase II, which is involved in the replication and transcription of DNA. By inhibiting this enzyme, this compound disrupts the normal function of cancer cells and induces apoptosis. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to be effective at inhibiting the activity of topoisomerase II and other enzymes at low concentrations, which can reduce the amount of compound needed for experiments. Additionally, this compound has been found to be relatively stable in solution, which can reduce the potential for degradation and loss of activity.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be cytotoxic to some cell lines at high concentrations, which can limit its use in certain experiments. Additionally, this compound has been found to be relatively insoluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of this compound analogs, which may have improved potency and selectivity for specific enzymes. Additionally, this compound may have potential applications in combination therapy with other anticancer drugs, which could enhance its efficacy and reduce potential toxicity. Finally, further studies are needed to explore the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide involves a multi-step process that includes the reaction of 3-phenyl-1,2,4-oxadiazole with 1,3-benzodioxole-5-carboxylic acid followed by the introduction of a methyl group to the oxadiazole ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in cancer research, where this compound has been shown to have anticancer properties. Specifically, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(12-6-7-13-14(8-12)23-10-22-13)18-9-15-19-16(20-24-15)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWKILACILVEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)
![1-(4-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5155671.png)


![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)
![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5155753.png)